molecular formula C13H13NO2 B3844679 N-(2-furylmethyl)-2-phenylacetamide CAS No. 100393-20-2

N-(2-furylmethyl)-2-phenylacetamide

Cat. No.: B3844679
CAS No.: 100393-20-2
M. Wt: 215.25 g/mol
InChI Key: QGLKOMNTVWSEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-phenylacetamide is an organic compound that features a furan ring attached to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-phenylacetamide typically involves the reaction of 2-furaldehyde with phenylacetamide under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The process generally involves:

  • Mixing 2-furaldehyde and phenylacetamide in a suitable solvent like ethanol.
  • Adding sodium borohydride to the mixture to reduce the aldehyde group.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of the furan ring, followed by amide formation through a condensation reaction with phenylacetic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various halogenated phenylacetamide derivatives.

Scientific Research Applications

N-(2-furylmethyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-phenylacetamide: Unique due to the presence of both furan and phenylacetamide moieties.

    N-(2-furylmethyl)-2-pyridylacetamide: Contains a pyridine ring instead of a phenyl ring, leading to different electronic properties.

    N-(2-thienylmethyl)-2-phenylacetamide: Features a thiophene ring, which can influence its reactivity and biological activity.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(9-11-5-2-1-3-6-11)14-10-12-7-4-8-16-12/h1-8H,9-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLKOMNTVWSEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293405
Record name N-(2-Furanylmethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100393-20-2
Record name N-(2-Furanylmethyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100393-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(2-furylmethyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.